Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate
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Overview
Description
Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate is an organic compound with the molecular formula C14H21NO3 It is a derivative of phenylpropanoic acid and contains a hydroxy group, a methyl group, and an amino group
Mechanism of Action
Target of Action
Based on its structural similarity to 2-hydroxy-2-methylpropiophenone , it may act as a radical photoinitiator (PI) molecule .
Mode of Action
As a potential photoinitiator, Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate might interact with its targets by absorbing UV radiation and initiating a chemical reaction . This process typically results in the crosslinking of polymers .
Biochemical Pathways
In the context of photoinitiators, the compound could potentially influence the polymerization process, leading to the formation of crosslinked polymers .
Pharmacokinetics
Its solubility, density, and other physical properties can impact its bioavailability .
Result of Action
As a potential photoinitiator, it may contribute to the formation of crosslinked polymers when exposed to uv radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate typically involves the reaction of phenylpropanoic acid derivatives with appropriate reagents to introduce the hydroxy, methyl, and amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where phenylpropanoic acid is reacted with methanol under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
1-Amino-2-methyl-2-propanol: Used in the synthesis of various chemical compounds.
Uniqueness
Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,10-16)15-12(13(17)18-3)9-11-7-5-4-6-8-11/h4-8,12,15-16H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFEKVNLXOQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(CC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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